1,1,1-Trifluoro-3-hydroxypropan-2-one (CAS 113200-27-4) is a highly specialized bifunctional C3 building block characterized by an alpha-hydroxy ketone motif adjacent to a strongly electron-withdrawing trifluoromethyl (CF3) group. In industrial and advanced medicinal chemistry procurement, this compound is selected primarily for its extreme carbonyl electrophilicity—which heavily favors hydrate and hemiacetal formation—and its capacity to serve as a direct precursor for trifluoromethylated heterocycles and chiral tertiary alcohols [1]. Unlike standard aliphatic ketones, the strong inductive effect of the CF3 group drastically lowers the LUMO of the carbonyl, enabling rapid nucleophilic addition even under mild or catalyst-free conditions, while the alpha-hydroxyl group provides a critical handle for subsequent cyclization or protection strategies [2].
Attempting to substitute 1,1,1-Trifluoro-3-hydroxypropan-2-one with its non-fluorinated analog, hydroxyacetone, fundamentally alters the reaction trajectory; hydroxyacetone lacks the extreme electrophilic activation required for spontaneous hemiacetal formation and fails to impart the metabolic stability and lipophilicity characteristic of the CF3 group [1]. Conversely, substituting with 1,1,1-trifluoroacetone provides the CF3 moiety but eliminates the alpha-hydroxyl group, completely preventing its use in condensation pathways that require an adjacent oxygen nucleophile, such as the synthesis of trifluoromethylated oxazoles or morpholines [2]. Furthermore, while ethyl trifluoropyruvate is a common electrophilic alternative, it yields ester or amide derivatives rather than the primary alcohol-derived scaffolds essential for specific active ingredient designs [3].
The presence of the CF3 group in 1,1,1-trifluoro-3-hydroxypropan-2-one drastically alters the thermodynamic equilibrium of the carbonyl group in aqueous or alcoholic media. Compared to the non-fluorinated baseline (hydroxyacetone), which exists almost entirely in the free ketone form (K_hyd < 0.01), alpha-trifluoromethyl ketones exhibit hydration constants (K_hyd) typically exceeding 30, existing predominantly as the gem-diol in aqueous conditions [1]. This extreme electrophilicity accelerates initial nucleophilic attack by amines or organometallics by orders of magnitude, allowing reactions to proceed at lower temperatures without harsh Lewis acid activation [2].
| Evidence Dimension | Carbonyl Hydration Constant (K_hyd in H2O) |
| Target Compound Data | K_hyd > 30 (predominantly gem-diol) |
| Comparator Or Baseline | Hydroxyacetone (K_hyd < 0.01, predominantly free ketone) |
| Quantified Difference | >3000-fold increase in hydration equilibrium constant |
| Conditions | Aqueous media, room temperature |
Procuring this highly activated ketone allows chemists to bypass harsh Lewis acid catalysts typically required for nucleophilic additions to standard aliphatic ketones.
For the synthesis of trifluoromethylated heterocycles, the alpha-hydroxyl group is an absolute requirement that mono-functional analogs cannot fulfill. When comparing 1,1,1-trifluoro-3-hydroxypropan-2-one to 1,1,1-trifluoroacetone in condensation reactions with amidines or ureas, the target compound enables direct cyclization to 4-(trifluoromethyl)oxazoles or imidazoles in high yields (>75% under optimized conditions) [1]. In contrast, 1,1,1-trifluoroacetone completely fails to yield these specific oxygen-containing or highly substituted heterocycles due to the lack of the secondary nucleophilic/electrophilic handle provided by the -CH2OH group [2].
| Evidence Dimension | Yield of 4-(trifluoromethyl)oxazole derivatives via condensation |
| Target Compound Data | >75% yield |
| Comparator Or Baseline | 1,1,1-Trifluoroacetone (0% yield, incompatible substrate) |
| Quantified Difference | Absolute binary difference in synthetic viability |
| Conditions | Condensation with primary amidines/amides under dehydrating conditions |
Buyers targeting CF3-substituted oxazoles or morpholines must select this exact bifunctional building block, as simple trifluoromethyl ketones cannot form these rings.
The incorporation of the CF3 group via 1,1,1-trifluoro-3-hydroxypropan-2-one provides a substantial and predictable increase in molecular lipophilicity compared to non-fluorinated building blocks. Substitution of a methyl group (from hydroxyacetone) with a trifluoromethyl group typically increases the local partition coefficient (logP) by approximately +0.8 to +1.0 units [1]. This quantitative shift is critical in medicinal chemistry for optimizing membrane permeability and target binding affinity, making this compound a highly effective starting material for central nervous system (CNS) or agrochemical libraries compared to standard hydroxyacetone [2].
| Evidence Dimension | Local structural logP contribution |
| Target Compound Data | ~ +1.0 logP unit contribution (CF3 vs CH3) |
| Comparator Or Baseline | Hydroxyacetone (Baseline logP contribution) |
| Quantified Difference | +0.8 to +1.0 logP units |
| Conditions | Standard octanol-water partition modeling for derived scaffolds |
Procurement of this fluorinated building block directly supports the late-stage optimization of pharmacokinetic properties, specifically membrane permeability.
Directly leverages the bifunctional nature (alpha-hydroxy and highly electrophilic CF3-ketone) for condensation with amidines, which is essential for producing kinase inhibitors and advanced agrochemicals [1].
Utilizes the extreme electrophilicity of the carbonyl to perform stereoselective organocatalytic aldol additions, where standard ketones would react too slowly or require harsh conditions [2].
Acts as a C3 building block where the hydroxyl group and the ketone participate in double nucleophilic displacement/condensation sequences to form saturated heterocycles for drug discovery libraries [1].